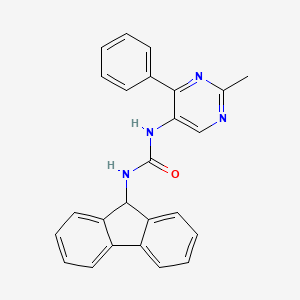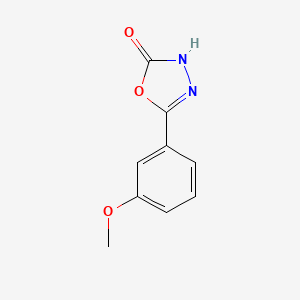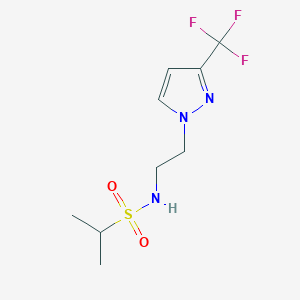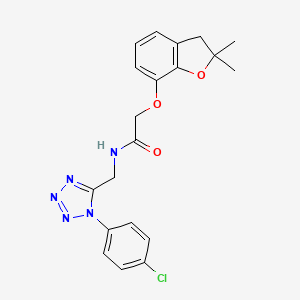
TrkA-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TrkA-IN-1 est un inhibiteur puissant et sélectif de la tyrosine kinase A liée à la tropomyosine (TrkA), qui est une tyrosine kinase réceptrice. Ce composé a montré un potentiel significatif dans le traitement de la douleur et de divers types de cancer en raison de sa capacité à inhiber TrkA avec une haute spécificité .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La voie de synthèse exacte et les conditions de réaction sont exclusives et impliquent généralement des techniques de synthèse organique avancées .
Méthodes de production industrielle : La production industrielle de TrkA-IN-1 est réalisée dans des conditions strictes pour garantir une pureté et un rendement élevés. Le processus implique une synthèse à grande échelle utilisant des conditions de réaction optimisées, suivie d’étapes de purification telles que la cristallisation ou la chromatographie pour obtenir le produit final .
Analyse Des Réactions Chimiques
Types de réactions : TrkA-IN-1 subit principalement des réactions de substitution, où des groupes fonctionnels spécifiques sont introduits ou modifiés pour améliorer son activité biologique. Il peut également participer à des réactions d’oxydation et de réduction dans certaines conditions .
Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse et la modification de this compound comprennent divers solvants organiques, des catalyseurs et des réactifs tels que des agents halogénants, des agents réducteurs et des agents oxydants. Les réactions sont généralement effectuées à des températures et des pressions contrôlées pour garantir des rendements optimaux .
Principaux produits formés : Les principaux produits formés à partir des réactions impliquant this compound sont généralement des dérivés présentant une activité biologique ou une sélectivité améliorées. Ces dérivés sont souvent testés pour leur efficacité à inhiber TrkA et d’autres kinases apparentées .
4. Applications de la recherche scientifique
This compound a une large gamme d’applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie. Voici quelques-unes de ses principales applications :
Applications De Recherche Scientifique
TrkA-IN-1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Mécanisme D'action
TrkA-IN-1 exerce ses effets en inhibant sélectivement l’activité de la tyrosine kinase A liée à la tropomyosine (TrkA). En se liant à TrkA, il empêche la phosphorylation du récepteur et l’activation subséquente des voies de signalisation en aval. Cette inhibition conduit à une réduction de la prolifération, de la différenciation et de la survie cellulaire, ce qui en fait un candidat prometteur pour le traitement du cancer et de la douleur .
Comparaison Avec Des Composés Similaires
TrkA-IN-1 est unique par sa haute sélectivité et sa puissance pour TrkA par rapport à d’autres composés similaires. Voici quelques-uns des composés similaires :
Larotrectinib : Un inhibiteur Trk de première génération ayant une activité étendue contre TrkA, TrkB et TrkC.
Entrectinib : Un autre inhibiteur Trk de première génération ayant une activité contre plusieurs récepteurs Trk.
Repotrectinib : Un inhibiteur Trk de deuxième génération conçu pour surmonter les mutations de résistance observées avec les inhibiteurs de première génération.
This compound se distingue par son ciblage spécifique de TrkA, ce qui en fait un outil précieux à la fois pour la recherche et les applications thérapeutiques .
Propriétés
IUPAC Name |
1-(9H-fluoren-9-yl)-3-(2-methyl-4-phenylpyrimidin-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O/c1-16-26-15-22(23(27-16)17-9-3-2-4-10-17)28-25(30)29-24-20-13-7-5-11-18(20)19-12-6-8-14-21(19)24/h2-15,24H,1H3,(H2,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOROKYRNIDSPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)C2=CC=CC=C2)NC(=O)NC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2951403.png)
![2-ETHYL-N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)BUTANAMIDE](/img/structure/B2951406.png)
![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2951407.png)

![N-(4-methoxyphenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2951409.png)
![4-[4-(1H-indole-3-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione](/img/structure/B2951412.png)


![3-(4-Isopropylphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid](/img/structure/B2951417.png)

![2-[(2-ethylquinazolin-4-yl)oxy]-N-(3-methylphenyl)acetamide](/img/structure/B2951420.png)


